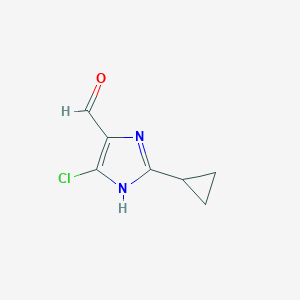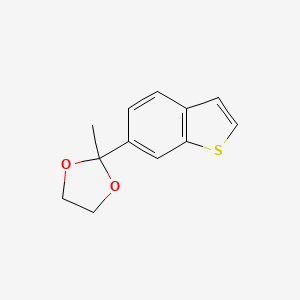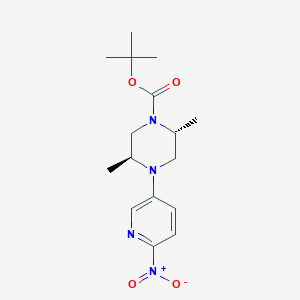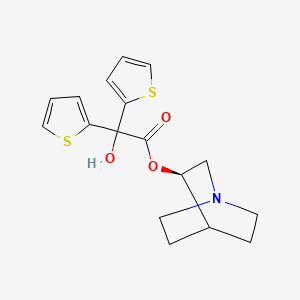
(R)-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is a complex organic compound that features a quinuclidine moiety linked to a hydroxyacetate group, which is further substituted with two thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves the following steps:
Formation of the Quinuclidine Moiety: The quinuclidine structure can be synthesized through the hydrogenation of quinuclidine derivatives under high pressure and temperature.
Introduction of the Hydroxyacetate Group: This step involves the esterification of quinuclidine with 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Final Assembly: The final product is obtained by combining the quinuclidine derivative with the hydroxyacetate group under controlled conditions, typically involving reflux in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The quinuclidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions involving the quinuclidine nitrogen.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Quaternary ammonium salts or amides.
科学的研究の応用
®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex molecular architecture.
作用機序
The mechanism of action of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The quinuclidine moiety can mimic the structure of natural neurotransmitters, allowing it to bind to receptors and modulate their activity. The hydroxyacetate group and thiophene rings contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like quinine and quinidine share structural similarities with the quinuclidine moiety.
Thiophene-Based Compounds: Thiophene derivatives, such as 2,5-dimethylthiophene, exhibit similar electronic properties.
Uniqueness
®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is unique due to the combination of the quinuclidine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for various applications.
特性
分子式 |
C17H19NO3S2 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2/t13-/m0/s1 |
InChIキー |
GYDFTKNRHZMENP-ZDUSSCGKSA-N |
異性体SMILES |
C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
正規SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


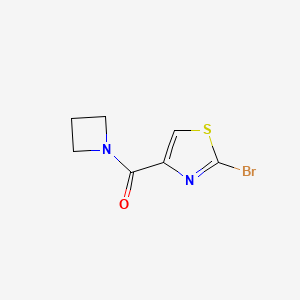
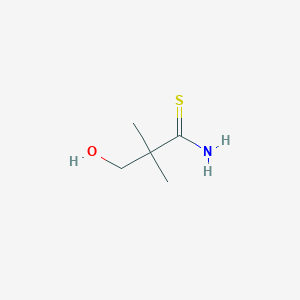
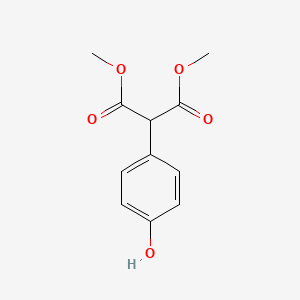
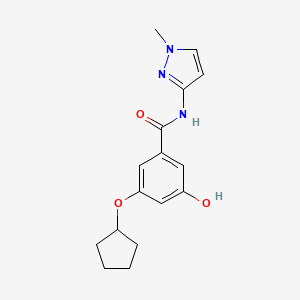
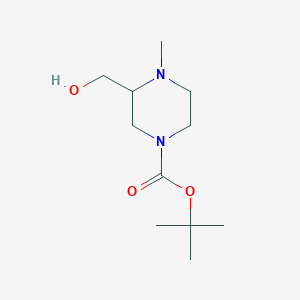
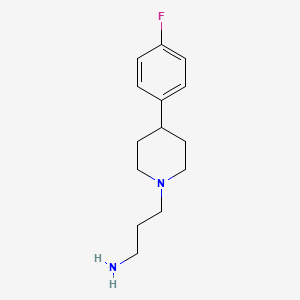
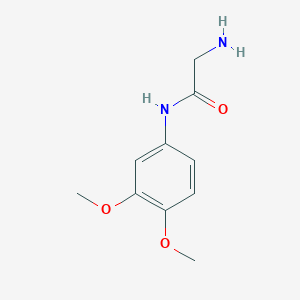
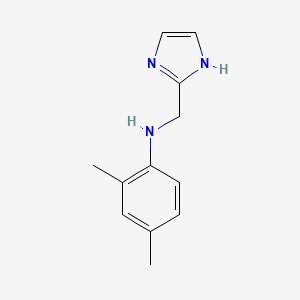
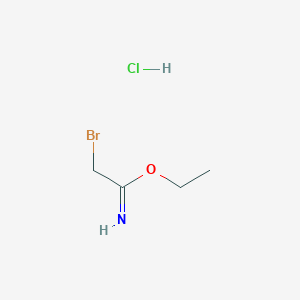
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2-chloroethan-1-one](/img/structure/B8696304.png)
